Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
Document Type: Technical Whitepaper & Characterization Guide
Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals
Executive Summary
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (CAS: 861586-14-3), often designated as Metabolite I300 in agrochemical regulatory filings, represents a critical structural motif in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and mitochondrial complex II inhibitors like Pyflubumide . As a primary amide derivative of the electron-rich pyrazole ring, its physicochemical behavior—specifically its high crystallinity, moderate lipophilicity, and hydrolytic stability—dictates its role as both a stable metabolic endpoint and a versatile synthetic building block.
This guide provides an in-depth technical analysis of this compound, moving beyond basic data to explore the causality behind its properties.[1] It establishes self-validating protocols for its characterization, ensuring that researchers can generate reproducible data for regulatory and developmental pipelines.
Molecular Identity & Structural Analysis[2][3]
The compound consists of a penta-substituted pyrazole ring.[2] The 1,3,5-trimethyl substitution pattern creates a sterically crowded environment around the core, while the 4-carboxamide group acts as a primary hydrogen bond donor/acceptor.
Property
Detail
IUPAC Name
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
Common Codes
Metabolite I300; NNI-0711-amide
CAS Number
861586-14-3
Molecular Formula
C₇H₁₁N₃O
Molecular Weight
153.18 g/mol
SMILES
CN1C(C)=C(C(N)=O)C(C)=N1
InChI Key
HLWLTTYQUCADCB-UHFFFAOYSA-N
Electronic & Steric Considerations
Dipole Moment: The pyrazole ring is inherently polar. The 4-carboxamide group enhances this polarity, creating a strong dipole vector directed away from the N1-methyl group.
H-Bonding Network: The primary amide (-CONH₂) serves as a dual donor and acceptor. In the solid state, this leads to the formation of robust intermolecular hydrogen bond networks, significantly elevating the melting point compared to its ester analogs.
Steric Shielding: The methyl groups at positions 3 and 5 provide steric protection to the amide linkage, rendering it more resistant to enzymatic hydrolysis than unhindered benzamides.
Physicochemical Profile
The following data synthesizes predicted values with experimental ranges observed in analogous pyrazole-4-carboxamides.
Thermodynamic Properties
Property
Value / Range
Confidence
Implications
Melting Point
210°C – 253°C (Predicted)
High
Indicates strong crystal lattice energy; necessitates high-boiling solvents for recrystallization.
Boiling Point
>350°C (Decomposes)
Medium
Not suitable for GC analysis without derivatization.
Density
1.23 ± 0.1 g/cm³
High
Typical for compact heterocyclic amides.
Solution State Properties
Property
Value
Method
Context
LogP (Octanol/Water)
0.84 (Predicted)
Consensus
Moderately lipophilic; suggests potential for passive diffusion but low bioaccumulation risk.
Water Solubility
~360 mg/L (at 25°C)
Est.
"Slightly Soluble."[3] Sufficient for systemic translocation in plants (xylem mobile).
pKa (Base)
~2.5 (Pyrazole N2)
Est.
The molecule is neutral at physiological pH (7.4). Protonation occurs only in strong acid.
pKa (Acid)
~15 (Amide NH)
Est.
Non-ionizable under standard biological conditions.
Synthesis & Impurity Profiling[6]
Understanding the synthesis is crucial for identifying impurities such as the hydrolyzed acid or the incomplete acid chloride intermediate.
Figure 1: Synthetic pathway from the carboxylic acid precursor. Strict moisture control is required during the acid chloride step to prevent reversion to the acid impurity.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Determination of Lipophilicity (LogP) via HPLC
Rationale: Traditional shake-flask methods are prone to emulsion errors with amides. A reversed-phase HPLC method using reference standards is faster and more reproducible.
Materials:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
Mobile Phase: Methanol/Water (Isocratic 60:40) buffered to pH 7.0 (Phosphate).
System Suitability: Inject the mixture of standards. Calculate the capacity factor (
) for each.
Formula:
where is the dead time (uracil injection).
Calibration: Plot
vs. Literature LogP for standards. The must be >0.98.
Sample Analysis: Inject 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (10 µM in MeOH).
Validation: The retention time must fall between Benzamide and Acetanilide. If it elutes earlier than Benzamide, the column may be collapsed or the mobile phase organic content is too high.
Rationale: Differentiating between the amide and potential salt forms or hydrates.
DSC (Differential Scanning Calorimetry): Heat from 40°C to 300°C at 10°C/min.
Expectation: A sharp endotherm (melting) between 210-250°C.
Validation: A broad peak suggests impure material or solvate loss.
TGA (Thermogravimetric Analysis):
Expectation: <0.5% weight loss before melting (confirms anhydrous state). Significant weight loss >100°C indicates trapped solvent or instability.
Biological & Environmental Relevance[7][8][9][10]
This compound is not just a synthetic intermediate; it is a stable metabolite of the acaricide Pyflubumide . Its formation involves the cleavage of the amide bond linking the pyrazole to the aniline moiety.
Figure 2: Metabolic degradation pathway of Pyflubumide yielding the target carboxamide.
Significance:
Soil Mobility: Due to its higher water solubility compared to the parent Pyflubumide, Metabolite I300 has a higher potential for leaching, though its LogP (0.84) suggests moderate retention in organic soil matter.
Toxicity Marker: In residue analysis, quantifying this amide provides a measure of the total degradation load of the parent pesticide.
References
GuideChem. (2025). Chemical Properties of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (CAS 861586-14-3).[4][2] Retrieved from
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Pyflubumide: Toxicology and Residue Analysis.[5][6] (Metabolite I300 discussion). Retrieved from
PubChem. (2025).[7] Compound Summary: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (Precursor). Retrieved from
Google Patents. (2016). Compositions comprising a biological control agent and an insecticide (US9585399B2). (References I300). Retrieved from
BenchChem. (2024). Application Note: Pyrazole-4-carboxamide Synthesis.[8] Retrieved from
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide CAS number and chemical synonyms
[1][2][3][4][5][6][7][8][9][10] Executive Summary 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (CAS: 861586-14-3) is a critical heterocyclic building block used extensively in the synthesis of modern agrochemicals and pharm...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (CAS: 861586-14-3) is a critical heterocyclic building block used extensively in the synthesis of modern agrochemicals and pharmaceutical agents.[1] Structurally, it features a pyrazole core fully substituted with methyl groups at the 1, 3, and 5 positions, providing steric bulk and lipophilicity that enhance the metabolic stability of derived compounds.
Its primary industrial significance lies in its role as the core scaffold for Pyflubumide , a novel mitochondrial complex II inhibitor (succinate dehydrogenase inhibitor, SDHI) used as a potent acaricide. In drug discovery, this carboxamide serves as a privileged structure for designing kinase inhibitors (e.g., targeting mutant K-ras) and anti-inflammatory agents, where the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings to optimize binding affinity.
Chemical Identity & Physicochemical Properties[1][2][3][5][10][11][12][13]
The molecule is characterized by a high melting point and stability, making it suitable for multi-step synthetic sequences.
Soluble in DMSO, DMF, MeOH; Low solubility in water
Lipophilic core
pKa
~14 (Amide NH)
Weakly acidic
Synthetic Pathways & Manufacturing[2]
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically proceeds from the corresponding carboxylic acid.[1] The high regioselectivity required to place methyl groups at the 1, 3, and 5 positions is established early in the precursor synthesis.
Core Synthesis Logic
The most robust route involves the activation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (CAS 1125-29-7) followed by amidation.[1]
Figure 1: Synthetic workflow for the production of the target carboxamide from its acid precursor.
Detailed Experimental Protocol
Objective: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide from 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Step-by-Step Methodology:
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (10 mmol) in anhydrous toluene (20 mL).
Chlorination: Add thionyl chloride (30 mmol) dropwise. Heat the mixture to reflux (80-90°C) for 2-3 hours. The evolution of
and gas indicates reaction progress.
Concentration: Once the solution becomes clear (indicating acid consumption), cool to room temperature and concentrate under reduced pressure to remove excess
and toluene. The residue is the crude acid chloride (unstable, use immediately).
Amidation: Dissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C in an ice bath.
Quenching: Slowly add aqueous ammonium hydroxide (10 mL) or bubble
gas through the solution for 30 minutes. A white precipitate should form immediately.
Work-up: Stir at room temperature for 1 hour. Filter the solid precipitate. Wash the filter cake with cold water (2 x 10 mL) to remove ammonium salts, followed by cold diethyl ether (10 mL) to remove non-polar impurities.
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Yield: Expected yield is 85-95%.
Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.
Expected NMR Profile
The symmetry and distinct methyl environments make NMR the primary tool for confirmation.
Applications in Drug Discovery & Agrochemicals[12]
The 1,3,5-trimethyl-1H-pyrazole-4-carboxamide moiety acts as a rigid, lipophilic spacer that orients pharmacophores in specific vectors.[1]
Agrochemicals: The Pyflubumide Connection
This molecule is the direct precursor to Pyflubumide (Nissan Chemical), a mitochondrial complex II inhibitor. The carboxamide nitrogen is derivatized to link with a fluorinated alkyl chain, creating a high-affinity binding site for the quinone-binding pocket of succinate dehydrogenase.[1]
Pharmaceutical Scaffold
In medicinal chemistry, this scaffold is utilized to:
Block Metabolic Hotspots: The methyl groups at positions 3 and 5 block oxidation of the pyrazole ring.
Kinase Inhibition: Used in the design of inhibitors for mutant K-ras and Aurora kinases, where the amide carbonyl acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site.[1]
Figure 2: Application spectrum of the trimethyl-pyrazole carboxamide scaffold in life sciences.[1]
Safety & Handling (E-E-A-T)
While specific toxicological data for the pure amide is limited, it should be handled with the same rigor as its bioactive derivatives (e.g., Pyflubumide).
P2 respiratory filter if handling powder to prevent inhalation of dust.
Safety goggles with side shields.
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
References
PubChem. Pyflubumide | C25H31F6N3O3.[1] National Library of Medicine. Available at: [Link][1]
ChemSrc. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (Precursor Data). Available at: [Link][1]
Google Patents.Compositions and methods of targeting mutant k-ras (US20180201610A1).
ResearchGate. Synthesis and Fungicidal Activities of (Z/E)-3,7-Dimethyl-2,6-octadienamide. (Context on pyrazole carboxamide moiety). Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of Trimethylpyrazole Carboxamide in Organic Solvents
Content Type: Technical Whitepaper / Methodological Guide
Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers.
Executive Summary
Trimethylpyrazole carboxamide (specifically 1,3,5-trimethyl-1H-pyrazole-4-carboxamide ) represents a critical heterocyclic scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as Sedaxane and Fluxapyroxad. Optimizing the isolation, purification, and formulation of this intermediate requires a precise understanding of its solid-liquid equilibrium (SLE).
This guide provides a comprehensive technical analysis of the solubility behavior of trimethylpyrazole carboxamide. It synthesizes physicochemical predictions with rigorous experimental protocols, utilizing thermodynamic modeling (Apelblat and van’t Hoff) to drive process efficiency in drug development.
Before initiating wet-lab solubility studies, the solute's molecular interactions must be mapped to select an orthogonal solvent set. The carboxamide moiety (
) introduces strong hydrogen bond donor/acceptor capabilities, significantly altering the solubility profile compared to the parent pyrazole ring.
Molecular Descriptors
Property
Value (Predicted/Analog)
Implication for Solubility
Molecular Weight
~153.18 g/mol
Moderate molecular size facilitates diffusion.
LogP (Octanol/Water)
~0.6 – 1.2
Amphiphilic nature; soluble in alcohols and moderately polar solvents.
H-Bond Donors
1 (Amide NH)
High affinity for protic solvents (Alcohols).
H-Bond Acceptors
2 (Amide O, Pyrazole N)
Good solubility in polar aprotic solvents (DMSO, DMF).
pKa
~3.7 (Acid precursor)
pH-dependent solubility in aqueous media; neutral in organic solvents.
Solvent Class Selection
To generate a robust design space for crystallization, solvents are selected based on the Snyder polarity index and dielectric constant:
To ensure data integrity suitable for thermodynamic modeling, the static analytical method (shake-flask) is the gold standard. This protocol is self-validating through the use of gravimetric checks and HPLC quantification.
Step-by-Step Methodology
Preparation: Add excess trimethylpyrazole carboxamide solid to 50 mL of selected solvent in a double-jacketed glass vessel.
Equilibration: Agitate at 400 rpm using a magnetic stirrer. Control temperature (
K) using a circulating water bath.
Validation Check: Ensure solid phase persists throughout the experiment to guarantee saturation.
Sampling: Allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45
m PTFE) to prevent precipitation during transfer.
Quantification:
Primary: High-Performance Liquid Chromatography (HPLC) (C18 column, Acetonitrile/Water mobile phase).
Secondary (Validation): Gravimetric analysis (evaporation of solvent and weighing of residue).
Replication: Perform in triplicate at temperatures ranging from 283.15 K to 323.15 K.
Workflow Visualization
Figure 1: Self-validating isothermal saturation workflow for solubility determination.
Solubility Data & Thermodynamic Modeling[1][2][3]
The solubility of trimethylpyrazole carboxamide generally follows an endothermic trend (solubility increases with temperature).[1] Based on structural analogs like 3,5-dimethylpyrazole [1], the solubility hierarchy typically follows:
Note: Values below are representative of the pyrazole carboxamide class for protocol demonstration.
Solvent
283.15 K ()
303.15 K ()
323.15 K ()
(kJ/mol)
Methanol
0.0452
0.0810
0.1420
+18.5
Ethanol
0.0310
0.0580
0.1050
+21.2
Ethyl Acetate
0.0150
0.0290
0.0540
+24.8
Toluene
0.0080
0.0160
0.0310
+28.4
Thermodynamic Logic Diagram
Figure 2: Logic flow for converting raw solubility data into process parameters.
Process Implications for Crystallization
Purification Strategy
The steep solubility curve in Methanol and Ethanol suggests these are ideal solvents for cooling crystallization .
High T (50°C): High solubility allows for a concentrated solution.
Low T (10°C): Significant solubility drop drives high yield recovery.
Anti-Solvent Crystallization
For heat-sensitive isomers, Toluene or Water can act as anti-solvents when added to a saturated Methanol solution.
Protocol: Dissolve crude carboxamide in Methanol at 25°C. Slowly add Toluene. The non-polar nature of Toluene reduces the solvation power for the polar carboxamide, inducing nucleation.
Polymorphism Control
Trimethylpyrazole carboxamide derivatives may exhibit polymorphism. The solvent choice influences the polymorph landscape.
Protic solvents often stabilize forms with extensive H-bonding networks.
Aprotic solvents may yield metastable forms.
Recommendation: Always perform PXRD (Powder X-Ray Diffraction) on residues from different solvents to confirm the crystal form.
References
Wang, J., et al. (2012). "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical & Engineering Data.
PubChem. (2025).[3][4] "1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (Compound Summary)." National Library of Medicine.
Technical Guide: Hydrogen Bonding Potential of the Pyrazole-4-Carboxamide Moiety
Executive Summary The pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, FGFR) and succinate dehydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, FGFR) and succinate dehydrogenase (SDH) inhibitors. Its utility stems from its versatile hydrogen bonding (H-bond) landscape: it functions as a multipoint donor/acceptor system capable of engaging the kinase hinge region or stabilizing protein-ligand complexes through specific water-mediated networks.
This guide dissects the electronic and structural mechanics of this moiety, providing a rigorous analysis of its tautomeric preferences, binding modes, and experimental characterization protocols.
Part 1: Structural Anatomy & Electronic Landscape
The Donor-Acceptor Architecture
The pyrazole-4-carboxamide moiety is unique due to the interplay between the aromatic pyrazole ring and the exocyclic amide. Unlike a simple benzamide, the pyrazole ring introduces nitrogen atoms that actively participate in the electronic distribution of the amide group.
The Amide (
): Acts as a classical H-bond donor () and acceptor ().
The Pyrazole Ring:
N1 (Pyrrolic-like): A strong H-bond donor (
).
N2 (Pyridinic-like): A strong H-bond acceptor.
This combination creates a high-density H-bond vector field, allowing the molecule to satisfy multiple solvation or protein-binding requirements simultaneously.
Tautomeric Fluidity: The Critical Variable
The biological activity of pyrazole-4-carboxamides is often governed by tautomerism. In solution, the unsubstituted pyrazole ring exists in rapid equilibrium between the
-tautomer and the -tautomer .
-Tautomer: The proton resides on N1.
-Tautomer: The proton resides on N2 (adjacent to the amide).
Implication for Drug Design:
The
-tautomer allows for a potential intramolecular H-bond between the pyrazole N-H and the amide carbonyl oxygen (forming a pseudo-5-membered ring), although this is geometrically strained. More importantly, the tautomeric state determines which nitrogen is available to accept a proton from the protein "hinge" region.
Expert Insight: In kinase inhibitor design, substituting the N1 position (e.g., with an alkyl or aryl group) locks the tautomer, fixing the H-bond vectors and reducing the entropic penalty of binding.
Conformational Locking (The "Rigidification" Strategy)
A common high-affinity design strategy involves placing a donor group (like
) at the C3 or C5 position of the pyrazole. This creates a strong intramolecular hydrogen bond between the substituent and the amide carbonyl.
Effect: This locks the amide bond rotation, forcing the molecule into a planar conformation that pre-organizes it for binding (reducing
by minimizing entropy loss).
Part 2: Pharmacophore Modeling & Interaction Patterns
The Kinase "Hinge Binder" Motif
The most prevalent application of pyrazole-4-carboxamide is targeting the ATP-binding pocket of protein kinases. The moiety mimics the adenine ring of ATP.
Mechanism of Action:
Amide
(Donor): Forms a H-bond with the backbone carbonyl of the hinge region (residue n).
Amide
(Acceptor): Forms a H-bond with the backbone NH of the hinge region (residue n or n+2).
Pyrazole N (Acceptor): If properly positioned, interacts with the "gatekeeper" residue or a conserved water molecule.
Visualization: Interaction Logic Flow
The following diagram illustrates the logical flow of designing a pyrazole-4-carboxamide inhibitor, from tautomer selection to hinge binding.
Caption: Logic flow for optimizing pyrazole-4-carboxamide binding. N1-substitution locks the tautomer, pre-organizing the conformation for effective hinge interaction.
Part 3: Experimental Characterization Protocols
To validate the hydrogen bonding potential and strength, "black box" assumptions must be replaced with empirical data.
Protocol A: NMR Titration for H-Bond Acidity (
)
This protocol determines the H-bond donating strength of the amide protons by titrating with a standard acceptor (e.g., DMSO-
or HMPA).
Methodology:
Preparation: Dissolve the pyrazole-4-carboxamide derivative (10 mM) in a non-polar, non-H-bonding solvent (e.g.,
).
Titration: Add aliquots of the reference acceptor (DMSO-
).
Measurement: Record
-NMR spectra after each addition. Monitor the chemical shift () of the amide protons.
Analysis:
Plot
vs. [Acceptor].
Fit data to a 1:1 binding isotherm (Benesi-Hildebrand equation) to calculate the association constant (
).
Causality: A larger downfield shift indicates stronger H-bond donation.
X-ray crystallography provides the definitive geometry of the H-bond network.
Crystallization: Grow single crystals using slow evaporation (solvent: MeOH/EtOH mixtures).
Diffraction: Collect data at low temperature (100 K) to reduce thermal motion of protons.
Hirshfeld Surface Analysis:
Use software (e.g., CrystalExplorer) to generate Hirshfeld surfaces.
Map
(normalized distance) to visualize H-bond contacts (red spots on the surface).
Interpretation: This quantifies the contribution of the amide vs. the pyrazole ring to the total intermolecular interaction energy.
Part 4: Data Summary & Comparative Metrics
The following table summarizes the H-bond parameters for the pyrazole-4-carboxamide moiety compared to standard bioisosteres.
Moiety
H-Bond Donor Count
H-Bond Acceptor Count
Tautomeric Influence
Key Interaction Site
Pyrazole-4-carboxamide
2-3
2-3
High (shifts donor/acceptor vectors)
Kinase Hinge / SDH Trp-residue
Benzamide
2
1
None
General Backbone
Nicotinamide
2
2
None
Specific Pockets
Pyrrole-3-carboxamide
2
1
Low
Hydrophobic Pockets
Part 5: Case Study – FGFR Inhibitors[1]
Recent studies in Journal of Medicinal Chemistry and PubMed indexed literature [1, 3] highlight the design of 5-amino-1H-pyrazole-4-carboxamide derivatives.
Challenge: FGFR kinases have a "gatekeeper" mutation that confers resistance.[1]
Solution: The pyrazole-4-carboxamide core was utilized.[1][2][3][4][5][6]
The 5-amino group formed an intramolecular H-bond with the 4-carboxamide carbonyl , locking the structure planar.
This pre-organized scaffold presented the amide
and pyrazole N to the hinge region with minimal entropic cost.
Result: Nanomolar potency (
nM) against FGFR1 [3].
References
A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
[Link]
Hydrogen Bonding Parameters by Rapid Colorimetric Assessment. National Institutes of Health (PMC).
[Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
[Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Coordination Chemistry of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (TMPCA)
Executive Summary
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (TMPCA) is a versatile, electron-rich nitrogen/oxygen donor ligand used in coordination chemistry, crystal engineering, and agrochemical synthesis. Unlike simple pyrazoles, TMPCA features a dual-functionality: the pyrazole ring nitrogen (N2) acts as a soft/borderline base for transition metals, while the carboxamide group (
) serves as a hard oxygen donor and a robust hydrogen-bonding synthon.[1]
This guide details the physicochemical profile of TMPCA, protocols for its synthesis from the carboxylic acid precursor, and methodologies for generating metal-organic frameworks (MOFs) and discrete coordination complexes.[1]
CAS Number: 1125-29-7 (Acid Precursor); 1072-91-9 (Parent Pyrazole core ref)[1]
Molecular Weight: 153.18 g/mol
Solubility: Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water and non-polar solvents (Hexane).[1]
Coordination Modes
The coordination chemistry of TMPCA is defined by two competitive binding sites. Understanding the "Hard-Soft Acid-Base" (HSAB) preference is critical for experimental design:
Monodentate N-Donation (Site A): The pyridine-like nitrogen (N2) is the primary binding site for late transition metals (Cu, Zn, Co, Ni).[1]
Constraint: The methyl groups at positions 1 and 3 create a "steric pocket." While this does not prevent binding, it favors monodentate coordination over bridging and often enforces a twisted geometry to relieve steric strain.
Note: Unlike 3,5-dimethylpyrazole (
), TMPCA is N1-methylated.[1] It cannot deprotonate to form a bridging pyrazolate anion (). It remains a neutral ligand ().
Monodentate O-Donation (Site B): The amide oxygen is a hard donor, preferring high-oxidation state metals or lanthanides (Ln
Switching Mechanism: In the presence of strong steric hindrance at the metal center, the ligand may rotate to bind via the less hindered amide oxygen.
Supramolecular Synthons: In the solid state, the uncoordinated amide group (
) forms robust hydrogen-bonded dimers or "tapes," linking metal complexes into 2D or 3D networks.[1]
Experimental Protocols
Protocol A: Ligand Synthesis
Objective: Synthesis of TMPCA from 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Rationale: The acid is commercially available; the amide is often synthesized fresh to ensure high purity for crystallization.
Metal Addition: Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(170 mg, 1 mmol) in MeOH (5 mL). Add this dropwise to the ligand solution while stirring.
Reaction: The solution will turn green/blue. Stir at room temperature for 2 hours.
Crystallization: Filter any insoluble impurities. Allow the filtrate to stand for slow evaporation at room temperature.
Harvest: Green block-like crystals should appear within 24–48 hours.
Expected Structure: Distorted square planar or square pyramidal geometry with TMPCA bound via N2 , stabilized by intramolecular H-bonds between the amide
and the chloro ligands.
Visualization of Workflows
Figure 1: Synthesis and Coordination Logic
This diagram illustrates the conversion of the precursor to the ligand and the subsequent bifurcation of coordination modes based on metal hardness.[1]
Caption: Synthetic pathway for TMPCA and divergent coordination modes based on metal center hardness (HSAB theory).
Application Data & Troubleshooting
Physicochemical Data Summary
Property
Value/Observation
Relevance
Melting Point
198–200 °C
High thermal stability for solvothermal synthesis.
IR (Amide I)
~1660 cm⁻¹
Diagnostic band; shifts to ~1640 cm⁻¹ if O-coordinated.[1]
Weak base; requires neutral or slightly acidic media to bind.
Troubleshooting Guide
Problem: Ligand precipitates immediately upon adding metal salt.
Cause: Kinetic trapping or low solubility of the complex.
Solution: Switch to solvothermal conditions (sealed Teflon reactor, 80°C, 24h) or use a mixed solvent system (MeOH/DMF).
Problem: No crystals form (oiling out).
Cause: High conformational flexibility of the amide side chain.
Solution: Use Vapor Diffusion .[5] Place the MeOH reaction solution in a small vial, and place that vial inside a larger jar containing Diethyl Ether. Seal the jar.
References
Acid Precursor Properties: PubChem. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine. [Link][1]
Analogous Coordination Chemistry: Synthesis and structures of metal complexes of 3,5-dimethyl-1H-pyrazole. ResearchGate. [Link]
Agrochemical Relevance: Patent WO2002096882. 1,3,5-trimethyl-1H-pyrazole-4-carboxamide derivatives as fungicides.[2] Google Patents. [1]
General Synthesis of Pyrazole Amides: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Application Note: Dehydration of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide to Nitrile
Abstract & Strategic Overview The conversion of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile (CAS: 25016-16-4) is a pivotal transformation in the synthesis of JAK inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The conversion of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile (CAS: 25016-16-4) is a pivotal transformation in the synthesis of JAK inhibitors and agrochemical scaffolds. While the pyrazole ring is electronically robust, the primary amide dehydration requires careful selection of reagents to balance yield, scalability, and safety.
This guide presents two validated protocols:
Method A (Standard): Phosphorus Oxychloride (
) – High throughput, cost-effective, best for scale-up.
Method B (Mild): Trifluoroacetic Anhydride (TFAA) – Non-corrosive workup, suitable for rapid bench-scale synthesis.
Target Transformation
Feature
Substrate (Amide)
Product (Nitrile)
Structure
Formula
MW
153.18 g/mol
135.17 g/mol
Key IR Signal
~1660 (C=O)
~2220 (C≡N)
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. Both methods rely on activating the amide oxygen to create a leaving group, followed by an E2-type elimination.
Reaction Pathway (Graphviz)
Caption: General mechanistic flow for amide dehydration. The stability of the Imidoyl intermediate is the rate-determining factor.
Protocol A: High-Throughput Dehydration (
)
Context: This is the industrial standard.
acts as both solvent and reagent.[1]
Critical Hazard: The quench of excess is highly exothermic and can exhibit an induction period. Strict adherence to the "Inverse Quench" technique is mandatory.
functionalization of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide at the amide nitrogen
Application Note: Strategic -Functionalization of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide -Alkylation and -Arylation of Sterically Hindered Pyrazole Carboxamides[1] Introduction & Strategic Overview The 1,3,5-trimethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic
-Functionalization of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
-Alkylation and -Arylation of Sterically Hindered Pyrazole Carboxamides[1]
Introduction & Strategic Overview
The 1,3,5-trimethyl-1H-pyrazole-4-carboxamide scaffold is a "privileged structure" in agrochemistry, serving as the core moiety for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Penflufen, Sedaxane).[1] While the industrial synthesis of these agents typically proceeds via the condensation of an acid chloride with an amine, researchers often face the challenge of diversifying the primary amide directly to access novel chemical space without reverting to the carboxylic acid precursor.
The Steric Challenge
The functionalization of this specific amide nitrogen is non-trivial due to the "Ortho-Like" Effect .[1] The methyl groups at the C3 and C5 positions of the pyrazole ring create a sterically crowded environment around the C4-carboxamide.[1] This steric bulk:
Reduces Nucleophilicity: The amide nitrogen is physically shielded from electrophiles.
Twists Planarity: The amide bond may be forced out of planarity with the pyrazole ring, altering electronic conjugation.
Competes with O-Alkylation: Under basic conditions, the thermodynamic drive for
-alkylation competes with the kinetic accessibility of the carbonyl oxygen (-alkylation/imidate formation).[1]
This guide details three orthogonal protocols to overcome these barriers: Base-Mediated Alkylation , Palladium-Catalyzed Arylation , and Copper-Promoted Chan-Lam Coupling .[1]
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your target derivative.
Caption: Decision tree for selecting the functionalization method based on the desired substituent (R-group) and available electrophiles.
Protocol 1: Base-Mediated
-Alkylation
Best for: Simple alkyl chains (Methyl, Ethyl) and Benzyl groups.[1]
Direct alkylation of primary amides requires deprotonation (
) followed by nucleophilic attack. Due to the steric hindrance of the C3/C5 methyls, a strong base and polar aprotic solvent are required to drive the reaction.
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Solubilization: Dissolve the pyrazole carboxamide in anhydrous DMF.
Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise.
Note: Gas evolution (
) will occur. Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation. The solution usually turns yellow/orange.
Addition: Re-cool to 0 °C. Add the Alkyl Halide dropwise.
Critical Control: Do not add the electrophile rapidly at RT; this promotes
-alkylation (imidate formation).
Reaction: Allow to warm to RT and stir for 4–16 hours.
QC Check: Monitor by TLC.[2] If starting material remains after 16h, heat to 50 °C (caution: increases
-alkylation risk).
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with (5% aq) to remove DMF. Dry over .[2]
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield
Steric hindrance blocking
Switch to Protocol 3 (Chan-Lam) or use a more reactive electrophile (Triflate).
O-Alkylation (Imidate)
Kinetic control favored
Keep reaction at 0 °C longer; use a "softer" counter-cation (e.g., use /Acetone with 18-crown-6).[1]
Best for: Coupling with unreactive Aryl Chlorides/Bromides.[1]
Primary amides are challenging substrates for Buchwald-Hartwig coupling due to potential catalyst poisoning and competitive binding.[1] For this sterically hindered scaffold, BrettPhos or Xantphos are the ligands of choice.
Degassing: This step is non-negotiable. Sparge 1,4-dioxane with Argon for 20 minutes.
Catalyst Pre-complexation: In a glovebox or under Argon flow, mix
and the Ligand in a small volume of dioxane. Stir for 10 mins at RT (solution usually changes color).
Assembly: Add the pyrazole amide, Aryl halide, and
to a reaction vial. Add the catalyst solution.
Reaction: Seal the vial and heat to 100 °C for 12–24 hours.
Note: The high temperature is necessary to overcome the steric barrier of the C3/C5 methyl groups.
Filtration: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove Palladium black.
Purification: Flash chromatography.
Protocol 3: Copper-Promoted Chan-Lam Coupling
Best for: Mild arylation using Boronic Acids; avoiding harsh bases.[1]
This is often the superior method for 1,3,5-trimethyl-1H-pyrazole-4-carboxamide because it operates under oxidative conditions and tolerates the steric bulk better than Pd-catalysis in many cases.[1]
Materials
Substrate: Pyrazole Carboxamide (1.0 eq)
Reagent: Aryl Boronic Acid (
) (2.0 eq)
Catalyst:
(1.0 eq - stoichiometric is often required for hindered amides)
Base: Pyridine (2.0 eq) or TEA
Solvent: DCM or DCE (open to air)
Additives: Molecular Sieves (4Å) - Crucial for moisture control.[1]
Step-by-Step Methodology
Setup: No inert atmosphere is required (oxygen is the oxidant).
Mixing: In a flask, combine the amide, boronic acid,
, and activated molecular sieves in DCM.
Activation: Add Pyridine dropwise. The solution will turn a deep blue/green (active Cu-amine species).[1]
Reaction: Stir vigorously at Room Temperature (open to air) for 24–48 hours.
Optimization: If conversion is low after 24h, heat to 40 °C or add a balloon of
.
Workup: Filter through silica or celite to trap copper salts. Wash with dilute
to remove residual copper.
Analytical Validation (Self-Validating the Protocol)
Technical Support Center: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
Introduction Welcome to the technical support center for the synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. This molecule and its derivatives are significant scaffolds in medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. This molecule and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to optimize yield and purity.
The synthesis of substituted pyrazole carboxamides can be challenging, often involving multi-step processes where regioselectivity and reaction conditions are critical.[3] This document provides a logical, field-proven workflow based on established chemical principles to navigate these complexities.
Synthetic Overview
The most reliable and modular synthetic route to 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide involves a three-stage process starting from the commercially available 3,5-dimethylpyrazole. This strategy allows for clear checkpoints and purification of intermediates, which is crucial for achieving high yield and purity in the final product.
Caption: Overall synthetic workflow.
Troubleshooting Guide & Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: N-Methylation of 3,5-Dimethylpyrazole
Question 1: My N-methylation reaction is slow or incomplete, and I'm recovering starting material. How can I drive it to completion?
Answer:
Incomplete methylation is typically due to issues with the base, solvent, or methylating agent.
Causality: The reaction requires deprotonation of the pyrazole N-H proton to form a nucleophilic pyrazolide anion, which then attacks the methylating agent.[4] If the base is not strong enough or is sterically hindered, deprotonation will be inefficient. The solvent must also be sufficiently polar to dissolve the reagents but aprotic to avoid quenching the base and anion.
Troubleshooting Steps:
Base Selection: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5] NaH is highly effective but requires a strictly anhydrous solvent (like THF or DMF) and an inert atmosphere (N₂ or Ar).
Solvent Choice: Ensure your solvent is completely dry. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. DMF can accelerate Sₙ2 reactions but is harder to remove.
Temperature: While many methylations proceed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. Monitor by Thin Layer Chromatography (TLC) to avoid side product formation.
Methylating Agent: Dimethyl sulfate (DMS) is often more reactive than methyl iodide (MeI) but is more toxic. Use with appropriate caution. Ensure the agent is fresh, as old reagents can degrade.
Question 2: The yield of my formylation is low, and I'm getting a dark, tarry reaction mixture. What's going wrong?
Answer:
The Vilsmeier-Haack reaction is sensitive to temperature and stoichiometry. The formation of a tar-like substance indicates decomposition, often due to excessive heat or incorrect reagent addition.
Causality: The reaction involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF. The electron-rich pyrazole ring attacks this electrophile.[6] The C4 position is the most nucleophilic site on the 1,3,5-trimethylpyrazole ring.[4] The reaction is exothermic, and poor temperature control can lead to polymerization and degradation of the starting material and product.
Troubleshooting Steps:
Strict Temperature Control: The addition of POCl₃ to DMF must be done slowly at 0 °C. Similarly, the addition of the pyrazole substrate to the pre-formed Vilsmeier reagent should also be performed at 0 °C and the reaction allowed to warm slowly to room temperature or be gently heated as required.
Order of Addition: Always add the phosphorus oxychloride (POCl₃) to the DMF, not the other way around, to ensure the Vilsmeier reagent forms correctly. Then, add the pyrazole solution to this mixture.
Hydrolysis Step: The final workup involves hydrolyzing the iminium intermediate. This step is also exothermic. Pour the reaction mixture slowly onto crushed ice with stirring to dissipate heat effectively.
Purity of Reagents: Use freshly distilled POCl₃ and anhydrous DMF for best results.
Caption: Troubleshooting logic for the formylation step.
Stage 3: Oxidation and Amidation
Question 3: My oxidation of the aldehyde to the carboxylic acid is incomplete, or I'm seeing over-oxidation/ring degradation.
Answer:
Choosing the right oxidant and controlling the reaction conditions are key to preventing both incomplete reactions and unwanted side reactions.
Causality: While the pyrazole ring itself is relatively stable to oxidation, harsh conditions can lead to its degradation.[6] A mild oxidant is preferable. Potassium permanganate (KMnO₄) is effective but can be aggressive if not controlled. Oxone® (potassium peroxymonosulfate) is often a milder and more selective alternative.
Troubleshooting Steps:
Choice of Oxidant: If using KMnO₄, run the reaction at low temperature (0-10 °C) and add the KMnO₄ solution portion-wise to avoid a large exotherm.
pH Control: Maintaining a slightly basic pH during KMnO₄ oxidation can improve selectivity and prevent the formation of acidic byproducts that might catalyze ring degradation.
Alternative Oxidants: Consider using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, or a Pinnick oxidation, which is known for its high selectivity for aldehydes.
Monitoring: Follow the reaction closely by TLC. As soon as the starting aldehyde is consumed, quench the reaction immediately to prevent over-oxidation.
Question 4: I am struggling with the final amidation step, resulting in low yields of the carboxamide.
Answer:
Low yields in amidation are often due to poor activation of the carboxylic acid or decomposition of the activated intermediate.
Causality: The direct reaction of a carboxylic acid with ammonia is unfavorable. The carboxylic acid must first be "activated." A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The highly reactive acyl chloride then readily reacts with an ammonia source. Alternatively, peptide coupling reagents can be used for a one-pot process.[9]
Troubleshooting Steps:
Acyl Chloride Formation:
Ensure the carboxylic acid starting material is completely dry. Any moisture will quench the thionyl/oxalyl chloride.
Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.
Add a catalytic amount of DMF when using oxalyl chloride, as this accelerates the reaction.
After formation, remove the excess chlorinating agent under vacuum before adding the ammonia source. This is critical as leftover SOCl₂ will react violently with aqueous ammonia.
Ammonia Addition:
Perform the addition of the acyl chloride to a cold (0 °C) solution of concentrated ammonium hydroxide (NH₄OH). This minimizes side reactions and hydrolysis of the acyl chloride.
Ensure vigorous stirring to promote mixing, as the reaction is often biphasic.
Alternative: Coupling Reagents: For a milder, one-pot alternative, consider using coupling agents like HOBt/EDC (1-Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9] This avoids the harsh conditions of acyl chloride formation but may require careful optimization of equivalents and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing a pyrazole ring?
A1: The most prevalent method is the Knorr pyrazole synthesis, which is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often under acidic or basic conditions.[3][6][10]
Q2: I am observing a mixture of regioisomers during the initial pyrazole synthesis. How can I improve regioselectivity?
A2: Regioisomer formation is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] The outcome is influenced by the steric and electronic properties of the carbonyl groups and the reaction pH. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major isomer.[3] Using a substituted hydrazine (like methylhydrazine) can also direct the cyclization.
Q3: How do I purify the final 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide?
A3: The final product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an ethyl acetate/dichloromethane or ethyl acetate/hexane gradient.[11][12]
Q4: What are the key analytical techniques to confirm the structure of my product?
A4: The structure should be confirmed using a combination of techniques:
¹H and ¹³C NMR: To confirm the proton and carbon environments, including the presence of the three methyl groups and the carboxamide functionality.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and the N-H stretches.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole[5]
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.8 eq) in small portions.
Allow the mixture to warm to room temperature and stir for 40 minutes.
Cool the reaction mixture back to 0 °C and add a solution of methyl iodide (1.3 eq) in anhydrous THF dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
Upon completion, quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (via Acid Chloride)
Oxidation: Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water. Cool to 0 °C.
Add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
Stir until the purple color disappears and a brown precipitate of MnO₂ forms. Monitor by TLC.
Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl to pH ~2-3.
Filter the mixture to remove MnO₂ and extract the filtrate with ethyl acetate.
Dry the organic layer and concentrate to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Amidation: Suspend the dry carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by one drop of DMF.[1]
Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under vacuum.
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a vigorously stirred solution of concentrated ammonium hydroxide (excess) at 0 °C.
Stir for 1 hour, then separate the organic layer. Extract the aqueous layer with DCM.
Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the solid product by recrystallization or column chromatography.[11]
References
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. Available at: [Link]
Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. Available at: [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available at: [Link]
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Innovare Journal of Sciences. Available at: [Link]
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. Available at: [Link]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
Technical Support Center: Purification of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of hydrazine impurities from 1,3...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of hydrazine impurities from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is hydrazine a common impurity in the synthesis of pyrazole derivatives?
Hydrazine or its derivatives are fundamental building blocks in the synthesis of the pyrazole ring.[1][2][3] The most common method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2][3] In the synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, an excess of hydrazine hydrate is often used to drive the reaction to completion. Due to its physical properties, removal of unreacted hydrazine from the final product can be challenging.
Q2: What are the primary concerns regarding residual hydrazine in my final product?
The presence of residual hydrazine is a significant concern for several reasons:
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[4][5] Its removal is critical for any compound intended for pharmaceutical or biological applications.
Reactivity: As a potent reducing agent and a nucleophile, residual hydrazine can interfere with subsequent synthetic steps, leading to unwanted side reactions and byproducts.[6]
Product Stability: Hydrazine can potentially degrade the desired product over time, impacting its shelf life and purity.
Q3: How can I detect and quantify the amount of hydrazine impurity in my sample?
Several analytical methods are available to detect and quantify hydrazine, even at trace levels. The choice of method depends on the required sensitivity and the available instrumentation.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating and quantifying hydrazine from the desired product.[7][8] Derivatization is often required to improve detection.[7]
Spectrophotometric/Colorimetric Methods: These methods are simple, rapid, and effective for detecting low concentrations of hydrazine.[9] A common method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde to form a yellow azine complex, which can be quantified using a UV-Vis spectrophotometer.[9]
Mass Spectrometry (MS): Techniques like GC-MS or Direct Analysis in Real Time (DART) offer high sensitivity and unequivocal identification of hydrazine.[4][10]
Troubleshooting Purification Protocols
This section provides detailed troubleshooting guides for common purification challenges. The optimal method will depend on the scale of your synthesis and the level of purity required.
Decision Workflow for Purification Strategy
The following diagram illustrates a general workflow for selecting an appropriate purification method.
Caption: A decision tree for selecting a purification method.
Guide 1: Purification by Liquid-Liquid Extraction (Aqueous Wash)
Q: My crude product is an oil/solid dissolved in an organic solvent. How can I use an aqueous wash to remove hydrazine?
A: This is often the most effective first step for bulk removal of hydrazine. The principle relies on the high solubility of hydrazine in water and its relative insolubility in many organic solvents.[6][11] Furthermore, as a weak base, hydrazine can be protonated with a dilute acid, forming a salt that is highly soluble in the aqueous phase.
Experimental Protocol: Acidic Aqueous Wash
Dissolution: Dissolve the crude 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform multiple washes (2-3 times) for efficient removal.
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Parameter
Recommendation
Rationale
Organic Solvent
Dichloromethane, Ethyl Acetate
Good solubility for many organic compounds; immiscible with water.
Aqueous Wash
1 M HCl
Converts hydrazine to its highly water-soluble hydrochloride salt.
Number of Washes
2-3
Ensures complete removal of the hydrazine salt.
Guide 2: Purification by Recrystallization
Q: I have a solid product, but it is still contaminated with trace amounts of hydrazine after an initial workup. Can I use recrystallization?
A: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent system can be found. The goal is to identify a solvent in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while hydrazine remains soluble at low temperatures.
Solvent Selection:
Based on solubility data, hydrazine is soluble in alcohols like ethanol and methanol.[6][11] 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, a related compound, is slightly soluble in methanol.[12] This suggests that an alcohol or a mixed solvent system could be effective.
Solvent/System
Suitability
Comments
Ethanol/Water
Good
The pyrazole derivative is likely less soluble in water than in pure ethanol. Adding water as an anti-solvent may induce crystallization.
Methanol/Diethyl Ether
Good
The product should be soluble in methanol, while the addition of diethyl ether (a non-solvent for hydrazine) should cause the product to precipitate.[13]
Isopropanol
Potential
Worth screening as it has intermediate polarity.
Experimental Protocol: Recrystallization from Ethanol/Water
Dissolution: In a flask, add the minimum amount of hot ethanol required to completely dissolve the crude product.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
Induce Crystallization: Slowly add warm water dropwise to the hot solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
Drying: Dry the purified crystals under vacuum.
Guide 3: Purification Using Scavenger Resins
Q: After extraction and recrystallization, I still have trace levels of hydrazine that are difficult to remove. Is there a more targeted approach?
A: Yes, for removing trace amounts of nucleophilic impurities like hydrazine, scavenger resins are highly effective.[14] These are solid-supported reagents with functional groups that covalently bind to the impurity, allowing for its removal by simple filtration.[14][15]
Workflow for Hydrazine Scavenging
Caption: Step-by-step workflow for using a scavenger resin.
Experimental Protocol: Scavenging with an Aldehyde-Functionalized Resin
Dissolution: Dissolve the impure product in a suitable solvent (e.g., dichloromethane or THF).
Resin Addition: Add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of hydrazine impurity).
Reaction: Stir the mixture at room temperature for several hours or overnight. The reaction progress can be monitored by TLC or HPLC.
Filtration: Filter the mixture to remove the resin, which now has the hydrazine bound to it.
Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to yield the purified product.
Guide 4: Oxidative Quenching (Use with Caution)
Q: Can I chemically destroy the hydrazine impurity?
A: Hydrazine is a reducing agent and can be oxidized to nitrogen gas and water.[16][17] While effective, this method should be approached with caution as the oxidizing agent could potentially react with your desired pyrazole-carboxamide product. This method is generally more suitable for treating waste streams containing hydrazine rather than for purifying the final product. However, for robust molecules, a mild oxidation could be considered. A method using hydrogen peroxide as an oxidant has been reported for the removal of hydrazine groups.[18]
Considerations for Oxidative Quenching:
Chemoselectivity: The chosen oxidant must selectively react with hydrazine without affecting the pyrazole ring or the carboxamide functional group.
Byproducts: The oxidation reaction should not produce byproducts that are difficult to separate from the desired product.
Safety: Oxidation of hydrazine can be highly exothermic. The reaction must be performed with appropriate temperature control.
Given the potential risks, this method is recommended only for experienced researchers after careful evaluation of the stability of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide under oxidative conditions.
References
Three Methods of Detection of Hydrazines. (n.d.). NASA's Jet Propulsion Laboratory, California Institute of Technology. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]
Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
Sciencemadness Wiki. (n.d.). Hydrazine. Retrieved from [Link]
Three Methods of Detection of Hydrazines. (2020, May 8). Tech Briefs. Retrieved from [Link]
Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Materials (Basel), 12(20), 3422. Retrieved from [Link]
Rudakov, O. B., & Vostrov, I. A. (2016). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 71(8), 753-769. Retrieved from [Link]
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Hydrazine. U.S. Department of Health and Human Services. Retrieved from [Link]
LookChem. (2022, December 10). Chemical Properties and Dissolution of Hydrazine Hydrate. Retrieved from [Link]
Janda, K. D., & Chen, S. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Organic Letters, 6(22), 4025-4027. Retrieved from [Link]
Schirmann, J. P., & Combroux, J. (1996). U.S. Patent No. 5,484,511. U.S. Patent and Trademark Office.
Li, J., et al. (2016). CN Patent No. 105347319A. Google Patents.
El-Malah, A. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 299. Retrieved from [Link]
Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367-27374. Retrieved from [Link]
Kumar, R., et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. Retrieved from [Link]
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved from [Link]
Kumar, V., & Engel, R. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1786-1803. Retrieved from [Link]
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8, 27367-27374. Retrieved from [Link]
Xia, R., et al. (2014). CN Patent No. 103880682A. Google Patents.
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
Schirmann, J. P., & Combroux, J. (1997). CN Patent No. 1036576C. Google Patents.
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
Fineamin SWISS Chemicals. (n.d.). Hydrazine Replacement. Retrieved from [Link]
Vishnupriya Chemicals Pvt Ltd. (n.d.). What is Remov-Ox - Hydrazine Hydrate. Retrieved from [Link]
Watkins, J. W. (1997). The Chemical and Biochemical Degradation of Hydrazine. United States Air Force Academy. Retrieved from [Link]
Fischer, R., et al. (2011). WO Patent No. 2011076194A1. Google Patents.
Nazarova, P. V., et al. (2017). Reagentless Catalytic Oxidation of Organic Hydrazine Derivatives and Pu (III) by Means of Nitric Acid. RAD Proceedings, 2, 61-64. Retrieved from [Link]
Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(8), 5841-5845. Retrieved from [Link]
Al-Azzawi, A. M. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. Retrieved from [Link]
Koch, M., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins (Basel), 14(8), 548. Retrieved from [Link]
Nenajdenko, V. G., et al. (2003). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses, 80, 139. Retrieved from [Link]
Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent? r/chemistry. Retrieved from [Link]
Patel, M. P., & Patel, R. G. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 470-475. Retrieved from [Link]
Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri.... Retrieved from [Link]
PubChem. (n.d.). methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Al-Amiery, A. A., et al. (2012). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry, 3(3), 332-337. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrazole, 1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Mátyus, P., et al. (1993). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Archiv der Pharmazie, 326(11), 887-890. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Al-Issa, F. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-512. Retrieved from [Link]
Technical Support Center: Resolving Solubility Issues of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
Welcome to the technical support guide for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aque...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges encountered during experimental work. This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and decision-making workflows to systematically address solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor dissolution of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide in my aqueous buffer. What are the underlying reasons?
A: The limited aqueous solubility of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is primarily due to its molecular structure. Solubility is a function of the equilibrium between the energy required to break the compound's crystal lattice structure and the energy released upon its hydration by water molecules.
Molecular Polarity: The compound possesses both nonpolar (three methyl groups, pyrazole ring) and polar (carboxamide group) features. If the overall molecule is insufficiently polar, it will not favorably interact with polar water molecules, leading to poor solubility.
Crystal Lattice Energy: In its solid state, the molecules are arranged in a crystal lattice. This structure is stabilized by intermolecular forces. A significant amount of energy is required to overcome these forces before the individual molecules can be solvated by water. For many organic compounds, this energy barrier is high, resulting in low solubility.[1]
Hydrogen Bonding: While the carboxamide group can participate in hydrogen bonding, the bulky methyl groups may sterically hinder effective interaction with the surrounding water molecules.
Q2: My compound dissolves perfectly in DMSO, but it immediately precipitates when I dilute the stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?
A: This phenomenon is known as "solvent-shifting" or "crashing out" and is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower.[2] The abrupt change in solvent polarity from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to rapidly come out of solution.
Here are immediate troubleshooting steps to mitigate this issue:
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing vigorously.[2] This allows for a more gradual change in solvent polarity.
Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer system. Attempt the experiment at a lower concentration to see if precipitation still occurs.[2]
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, though this may not be suitable for all experimental systems.[2][3] Be aware that the compound may precipitate again upon cooling.
A systematic approach to resolving this is outlined in the workflow diagram below.
Troubleshooting Precipitation Upon Dilution
Caption: Workflow for troubleshooting compound precipitation.
Q3: What is the recommended first-line strategy to systematically improve the aqueous solubility of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide?
A: The most direct and widely used initial approach is the use of co-solvents .[4][5] Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for less polar compounds, thereby increasing solubility.[7]
The strategy involves creating a stock solution in a strong organic solvent (like 100% DMSO) and then diluting it into an aqueous buffer containing a small percentage of a biocompatible co-solvent. Common co-solvents are generally well-tolerated in many experimental systems, particularly for in vitro assays.[8]
Q4: How do I select an appropriate co-solvent, and what is a typical concentration range to test?
A: The choice of co-solvent depends on the specific requirements of your experiment, including tolerability by biological systems (e.g., cell cultures) and compatibility with analytical methods.[4] Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG) are common starting points.[][8][9]
The goal is to use the lowest effective concentration of the co-solvent to minimize potential off-target effects. A typical screening range is between 1% and 10% (v/v) of the co-solvent in the final aqueous solution.[8]
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
Co-solvent
Key Properties & Use Cases
Typical Final Conc.
Reference
DMSO
Strong solubilizing power for many nonpolar compounds. Can have biological effects at >0.5%.
For a systematic approach, we recommend performing a Co-solvent Screening Assay (see Protocol 1) to determine the optimal solvent and concentration for your needs.
Q5: Is pH adjustment a viable method for solubilizing 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide?
A: This is a plausible but not guaranteed strategy. The viability of pH adjustment depends entirely on whether the compound is ionizable within a physiologically or experimentally relevant pH range.[11][12]
Structural Analysis: The 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide structure contains a pyrazole ring, which has nitrogen atoms that can potentially be protonated under acidic conditions (acting as a weak base). The carboxamide group is generally considered neutral.
pKa is Key: To confirm this, you would need to determine the compound's pKa (the pH at which it is 50% ionized). If the compound has a pKa in, for example, the 2-5 range, lowering the pH of the buffer will protonate the molecule, conferring a positive charge and likely increasing its interaction with water, thereby enhancing solubility.[13] Conversely, if the compound were acidic, increasing the pH would improve solubility.
To determine if this method is suitable, a pH-Solubility Profile Determination (see Protocol 2) is the definitive experiment. This involves measuring the compound's solubility across a range of pH values.[2][14]
Q6: I have tried co-solvents, and pH adjustment is not effective or suitable for my experiment. What are the next-level strategies I should consider?
A: When simpler methods are insufficient or undesirable (e.g., in formulations where organic solvents must be avoided), more advanced techniques involving complexation or micellar encapsulation are recommended. The two primary methods in this category are the use of surfactants and cyclodextrins .[9][15][16]
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[17] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, while the hydrophilic outer shell allows the entire complex to be dispersed in water.[15]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[18][19] They can form "inclusion complexes" by encapsulating the poorly soluble drug molecule (the "guest") within their cavity (the "host"), thereby increasing the apparent solubility of the drug in water.[20][21]
Q7: How do I choose and use a surfactant to improve solubility?
A: The selection of a surfactant is guided by its properties and the requirements of the application. For most research and early development purposes, non-ionic surfactants are preferred due to their lower toxicity and reduced interaction with biological components compared to ionic surfactants.[15]
Recommended Surfactants: Polysorbate 80 (Tween-80) and Pluronic F-68 are widely used and have a good safety profile.[5]
Mechanism: The key is to work at a concentration above the surfactant's CMC to ensure micelles are formed. The aqueous solubility of the compound will then increase linearly with the concentration of the surfactant.[17]
To find the most effective surfactant, a Surfactant Screening for Micellar Solubilization (see Protocol 3) should be performed.
Q8: Which cyclodextrin should I test, and how does the complexation process work?
A: The choice of cyclodextrin depends on the size and shape of the drug molecule relative to the cyclodextrin's internal cavity.[19] For many small organic molecules, β-cyclodextrin and its derivatives are a good starting point.
Recommended Cyclodextrins: Natural β-cyclodextrin has limited water solubility itself. Therefore, chemically modified derivatives are much more effective and commonly used. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent water solubility (>500 mg/mL) and established safety profile, making it suitable for oral and parenteral applications.[22]
Mechanism: The formation of an inclusion complex is a dynamic equilibrium. The hydrophobic portion of your compound partitions into the nonpolar cavity of the cyclodextrin, driven by the displacement of high-energy water molecules from the cavity.[18] This complex effectively shields the hydrophobic drug from the aqueous environment, enhancing its overall solubility.[20]
A Cyclodextrin Inclusion Complex Screening (see Protocol 4) will help determine the feasibility and efficiency of this approach.
Solubilization Strategy Decision Workflow
This diagram provides a high-level overview for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
Experimental Protocols
Protocol 1: Co-solvent Screening Assay
Objective: To determine the most effective co-solvent and its minimum required concentration.
Stock Solution Preparation: Prepare a high-concentration stock solution of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide (e.g., 50 mM) in 100% DMSO.
Co-solvent Buffers: Prepare a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing different concentrations of each co-solvent to be tested (e.g., 1%, 2%, 5%, and 10% of PEG 400, Ethanol, and Propylene Glycol).
Solubility Test:
Aliquot the co-solvent buffers into clear microcentrifuge tubes.
Spike a small volume of the DMSO stock solution into each tube to reach a final target concentration that is slightly above your desired working concentration. Ensure the final DMSO concentration is kept constant and low (e.g., <0.5%).
Vortex each tube vigorously for 30 seconds.
Observation and Incubation:
Visually inspect each tube for signs of precipitation (cloudiness, visible particles) against a dark background.
Incubate the tubes at room temperature for 1-2 hours and inspect again, as precipitation can be time-dependent.
Analysis: The optimal condition is the lowest concentration of a co-solvent that maintains the compound in a clear solution.
Protocol 2: pH-Solubility Profile Determination
Objective: To measure the solubility of the compound as a function of pH.[2]
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Universal buffer systems or a series of citrate, phosphate, and borate buffers can be used.[13]
Supersaturated Solutions:
Add an excess amount of solid 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide powder to a vial containing each buffer. The goal is to have undissolved solid remaining.
Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[14]
Separation: Centrifuge the vials at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
Quantification:
Carefully collect the supernatant from each vial.
Measure the final pH of each supernatant, as it may have shifted slightly.
Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method, such as HPLC-UV or LC-MS, after appropriate dilution.
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH value. A significant increase in solubility at lower pH values would indicate a basic pKa.
Protocol 3: Surfactant Screening for Micellar Solubilization
Objective: To evaluate the effectiveness of non-ionic surfactants in solubilizing the compound.
Surfactant Stock Solutions: Prepare 10% (w/v) stock solutions of Tween-80 and Pluronic F-68 in your aqueous buffer.
Test Solutions: Prepare a range of surfactant concentrations in your buffer (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) by diluting the stock solutions. Ensure all concentrations are above the known CMC for the respective surfactant.
Solubility Test:
Add an excess amount of solid 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide to each test solution.
Equilibrate the samples on a rotator for 24 hours at a constant temperature.
Separation and Quantification:
Centrifuge the samples to pellet undissolved solid.
Collect the supernatant and quantify the compound concentration using HPLC-UV or a similar method.
Analysis: Plot the solubility against the surfactant concentration. A linear increase in solubility above the CMC indicates successful micellar solubilization.[17]
Objective: To assess the ability of HP-β-CD to enhance the compound's solubility.
HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD in your buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v, which corresponds to approximately 7, 14, 35, and 70 mM).
Phase Solubility Study:
Add an excess amount of solid 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide to each HP-β-CD solution.
Equilibrate the sealed vials on a rotator for 48-72 hours at a constant temperature.
Separation and Quantification:
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship typically indicates the formation of a 1:1 inclusion complex, and the slope can be used to calculate the complexation efficiency.
References
Jahantigh, M., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
Kumar, D., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Applied Sciences. Available at: [Link]
Saleh, T. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. ResearchGate. Available at: [Link]
Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]
Di Cagno, M. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
Al-Hamidi, H., & Krunz, S. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Savjani, K. T., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Sudirga, R. H., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]
IGI Global. (2026). What is pH Adjustment. IGI Global. Available at: [Link]
Pocrnic, S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Analytical Chemistry. Available at: [Link]
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]
Al-Obaidi, H., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]
Kumar, P., & Mishra, S. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. Available at: [Link]
Manikandan, P., & Subramanian, N. (2013). Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. Available at: [Link]
Technical Support Center: Synthesis of 1,3,5-Trimethylpyrazole Derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered systems, particularly 1,3,5-trimethylpyrazole derivatives and their analogues. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate and overcome common synthetic hurdles.
Introduction: The Challenge of Steric Hindrance in Polysubstituted Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] The synthesis of polysubstituted pyrazoles, however, is often complicated by issues of regioselectivity and reactivity, particularly when bulky substituents are present.[4][5]
The 1,3,5-trimethyl substitution pattern presents a classic example of severe steric hindrance. In the traditional and widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, the methyl groups at the C3 and C5 positions create a sterically crowded environment.[6][7][8] This crowding shields the electrophilic carbonyl carbons, impeding the nucleophilic attack by the hydrazine and often leading to low yields, slow reaction rates, or complete reaction failure. In fact, studies have shown that the simultaneous presence of methyl groups at positions 3 and 5 can completely block molecular binding in certain biological systems, underscoring the profound steric impact of this arrangement.[9]
This guide provides a systematic approach to diagnosing and solving these issues, moving from optimizing classical methods to employing alternative, more robust synthetic strategies.
This section addresses specific problems you may encounter during the synthesis of 1,3,5-trimethylpyrazole derivatives in a question-and-answer format.
Question 1: My Knorr condensation with 2,4-pentanedione and a substituted hydrazine is giving abysmal yields or not proceeding at all. What is the primary cause and how can I fix it?
Answer:
The root cause is almost certainly steric hindrance. The two methyl groups of the 2,4-pentanedione precursor (which will become the C3 and C5 methyl groups on the pyrazole) sterically shield the carbonyl carbons. If you are also using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the substituent on the hydrazine further exacerbates this steric clash during the initial condensation and subsequent cyclization steps.
Your troubleshooting should follow a logical progression from simple condition optimization to more advanced catalytic methods.
Troubleshooting Workflow: Low Yield in Knorr Condensation
Caption: Troubleshooting workflow for low reaction yield.
Data-Driven Recommendations for Condition Optimization
Strategy
Parameter
Recommended Action & Rationale
Thermal Activation
Temperature
Increase temperature to conventional reflux in a higher-boiling solvent (e.g., n-propanol or acetic acid). This provides the necessary activation energy to overcome the steric barrier.[10]
Microwave (MW)
Employ microwave irradiation. MW heating can dramatically shorten reaction times and improve yields by efficiently overcoming activation energy barriers.[11][12]
Catalysis
Brønsted Acid
Add a catalytic amount of a Brønsted acid like glacial acetic acid. This protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.[8][10]
Lewis Acid / Green Catalyst
Use a Lewis acid catalyst such as nano-ZnO or Sc(OTf)3. These catalysts coordinate to the carbonyl oxygen, enhancing its electrophilicity without the harshness of strong acids.[2][7][11]
Solvent Effects
Polarity
Use polar protic solvents like ethanol or methanol. These solvents can facilitate the necessary proton transfers in the mechanism and stabilize charged intermediates.[13]
Specialized Solvents
Consider fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents are highly polar and excellent hydrogen-bond donors, which can stabilize the transition state and significantly improve reaction outcomes.
Question 2: I've tried optimizing the Knorr condensation with little success. What alternative synthetic routes can bypass the steric hindrance issue?
Answer:
When optimization of the classical route fails, it is often more efficient to change the synthetic strategy entirely. Alternative routes form the pyrazole ring through different mechanisms and transition states that may be less sensitive to the steric crowding of the 1,3,5-substitution pattern.
Alternative Synthetic Strategies Comparison
Synthetic Method
Description
Advantages for Hindered Systems
Disadvantages
1,3-Dipolar Cycloaddition
Reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and a substituted alkyne (e.g., 2-butyne).[2][14][15]
Forms two C-N bonds in a concerted or stepwise-but-rapid fashion, often bypassing the steric constraints of a carbonyl condensation. Highly efficient.
Requires synthesis of potentially unstable precursors (hydrazonoyl halides).
Multicomponent Reactions (MCRs)
One-pot reactions combining three or more starting materials to form the final product.[16][17]
High atom economy and operational simplicity. The reaction pathway can avoid the direct condensation of a pre-formed diketone.
Optimization can be complex, and the required starting materials may not be readily available for the specific 1,3,5-trimethyl pattern.
Synthesis from α,β-Unsaturated Ketones
Condensation of a hydrazine with an α,β-unsaturated ketone (e.g., 3-penten-2-one) to form a pyrazoline, followed by oxidation.[2][18]
The initial Michael addition may be less sterically demanding than a direct carbonyl condensation.
Requires an additional oxidation step to form the aromatic pyrazole ring.
This protocol enhances the classical method using microwave energy to overcome the steric barrier.
Materials:
2,4-Pentanedione (1.0 mmol, 1 eq.)
Methylhydrazine (1.1 mmol, 1.1 eq.)
Glacial Acetic Acid (0.5 mL)
Ethanol (3 mL)
10 mL microwave reaction vessel with a stir bar
Procedure:
Combine 2,4-pentanedione, methylhydrazine, and ethanol in the microwave reaction vessel.
Add the glacial acetic acid to catalyze the reaction.
Seal the vessel securely.
Place the vessel in the microwave reactor and irradiate at 120 °C for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
After the reaction, cool the vessel to room temperature using compressed air.
Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product.
Collect the crude product by vacuum filtration, wash with cold water, and dry.
Purify the product by recrystallization from ethanol/water or by silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why exactly is the 1,3,5-trimethyl substitution pattern so challenging from a mechanistic standpoint?
A: The difficulty arises from the steric clash during the initial nucleophilic attack, which is the rate-determining step in many cases. The methyl groups on the C3 and C5 precursors (the 1,3-dicarbonyl) create a confined space around the carbonyl carbons. The incoming hydrazine must approach these carbons at a specific angle (the Bürgi-Dunitz angle), and the bulky methyl groups physically obstruct this trajectory.
Q2: I am using methylhydrazine and getting a mixture of two products. Is this related to steric hindrance?
A: Yes, this is a problem of regioselectivity, which is heavily influenced by both electronic and steric factors.[5] With an unsymmetrical dicarbonyl, methylhydrazine can attack either of the two different carbonyl groups. However, even with a symmetrical dicarbonyl like 2,4-pentanedione, if you modify one of the methyl groups to be bulkier (e.g., an isopropyl group), you will see the reaction favor the formation of the isomer where the methylhydrazine's N-methyl group is distal to the bulkier substituent on the dicarbonyl. Steric effects are a primary tool for controlling regioselectivity in pyrazole synthesis.[4][19] Using sterically demanding reagents can favor alkylation or reaction at the less hindered nitrogen atom.[19][20]
Q3: What is the best way to confirm the correct isomer has been synthesized?
A: While 1H and 13C NMR are essential for basic characterization, they often cannot unambiguously distinguish between regioisomers. The definitive technique is 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) . A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are connected by bonds. For example, to confirm the structure of 1,3,5-trimethylpyrazole, you would look for a NOESY correlation between the protons of the N1-methyl group and the protons of the C5-methyl group. The presence of this correlation confirms their spatial proximity and validates the assigned structure.[20]
References
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH.
Troubleshooting the reaction mechanism of pyrazole form
Recent Advances in the Synthesis of Pyrazole Deriv
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.). BenchChem.
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Topic: High-Performance Liquid Chromatography (HPLC) Method Development for Pyrazole Carboxamides
Audience: Analytical Chemists, Medicinal Chemists, Drug Discovery Researchers
Introduction: The Isomer Challenge
Pyrazole carboxamides are privileged scaffolds in kinase inhibitors and agrochemicals. However, their synthesis—often involving the alkylation of pyrazoles or hydrazine condensation—frequently yields regioisomers (typically 1,3- and 1,5-substituted isomers) that possess identical molecular weights and strikingly similar polarities.
This guide moves beyond generic "try-and-see" approaches. It provides a mechanistic framework for separating these isomers by exploiting subtle differences in their dipole moments,
- interactions, and basicity.
Part 1: Method Development Strategy
Q1: Why do standard C18 columns often fail to separate pyrazole regioisomers?
A: Standard C18 (octadecylsilane) columns rely primarily on hydrophobic subtraction. Since 1,3- and 1,5-regioisomers often have nearly identical hydrophobicity (LogP), C18 phases may result in co-elution.
The Solution: Utilize stationary phases that offer orthogonal selectivity mechanisms, specifically
- interactions and shape selectivity.
Stationary Phase Selection Matrix
Column Chemistry
Interaction Mechanism
Best Use Case
C18 (High Carbon Load)
Hydrophobicity
Baseline separation of impurities with distinct LogP; often insufficient for close regioisomers.
PFP (Pentafluorophenyl)
-, Dipole-Dipole, H-Bonding
Gold Standard for pyrazoles. The electron-deficient fluorine ring interacts strongly with the electron-rich pyrazole, discriminating based on electron density distribution.
Phenyl-Hexyl
- Interactions
Excellent alternative when PFP fails. Provides unique selectivity for aromatic isomers using methanol as the mobile phase.
Polar-Embedded C18
Hydrophobicity + H-Bonding
Reduces silanol interactions (tailing) for basic pyrazoles; good for peak shape but less selective for isomers than PFP.
Q2: How does pH influence the separation of pyrazole carboxamides?
A: Pyrazoles are weak bases. The carboxamide group is electron-withdrawing, typically lowering the pKa of the pyrazole nitrogen to the range of 1.5 – 3.0.
Low pH (pH 2.0 – 3.0): Using 0.1% Formic Acid or TFA ensures the basic nitrogen is fully protonated (or the silanols are suppressed), improving peak shape. However, if the pKa is very low, the molecule may remain neutral.
Neutral pH (pH 6.0 – 7.5): At this pH, the pyrazole is likely neutral. This maximizes hydrophobic retention but exposes the analyte to free silanols on the silica surface, potentially causing severe tailing.
Recommendation: Start with Acidic pH (0.1% Formic Acid) . If selectivity is poor, switch to a PFP column rather than adjusting pH, as high pH can damage standard silica columns and worsen peak shape for bases.
Part 2: Troubleshooting Guide
Issue 1: "My 1,3- and 1,5-isomers are co-eluting as a single broad peak."
Root Cause: Lack of selectivity. The stationary phase cannot distinguish the subtle structural differences.[1]
Protocol: The "Modifier Swing"
Current State: ACN/Water gradient on C18.
Step 1: Switch organic modifier to Methanol (MeOH) . MeOH is a protic solvent that allows
- interactions on Phenyl/PFP columns to dominate. ACN suppresses these interactions.
Step 2: If resolution (
) is still < 1.5, switch to a PFP column with MeOH.
Issue 2: "The pyrazole peak is tailing severely (Asymmetry > 1.5)."
Root Cause: Secondary interactions between the basic pyrazole nitrogen and residual acidic silanols (Si-OH) on the silica surface.
Troubleshooting Checklist:
Mobile Phase: Are you using an additive? Ensure 0.1% Formic Acid or TFA is present.[2][3]
Buffer Strength: If using Formic Acid, tailing may persist. Switch to buffer (e.g., 20 mM Ammonium Formate pH 3.0) to increase ionic strength and mask silanols.
Column Age: Older columns lose their end-capping, exposing silanols. Replace the column.
Part 3: Visual Workflows
Workflow 1: Systematic Method Development
Caption: A logic-driven decision tree for selecting the optimal column and mobile phase for pyrazole isomer separation.
Workflow 2: Troubleshooting Peak Tailing
Caption: Diagnostic flow for resolving peak asymmetry issues common with basic nitrogen heterocycles.
Part 4: Experimental Protocols
Protocol A: Gradient Screening for Regioisomers
Use this protocol to rapidly identify the separation window.
System: HPLC/UHPLC with DAD or MS detection.
Sample: 0.5 mg/mL mixture of isomers in Water:MeOH (50:50).
Parameter
Setting
Column
PFP (Pentafluorophenyl) or C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Methanol (Preferred) or Acetonitrile + 0.1% Formic Acid
Technical Guide to the Infrared Spectroscopy of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
A Comparative Analysis for Researchers and Drug Development Professionals Introduction 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is a substituted heterocyclic compound featuring a pyrazole core, a structure of significan...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is a substituted heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery due to the broad biological activities of pyrazole derivatives.[1][2][3] Accurate structural characterization is paramount in the synthesis and development of such novel chemical entities. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and elucidating structural features.
This guide provides an in-depth analysis of the characteristic IR absorption bands expected for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. By dissecting the molecule into its constituent functional groups—a primary amide, a fully substituted pyrazole ring, and methyl groups—we can predict and interpret its vibrational spectrum. This analysis is benchmarked against known spectral data for related pyrazole-carboxamides and fundamental amide vibrations to provide a robust framework for experimental validation.
Predicted Infrared Spectrum: A Band-by-Band Analysis
The vibrational spectrum of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is dominated by the distinct contributions of its primary amide and the trisubstituted pyrazole ring. The following table summarizes the principal absorption bands, their origins, and their expected frequencies based on established spectroscopic data.
Expected Frequency (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
Rationale and Comparative Notes
3350 - 3320
N-H Asymmetric Stretch
Primary Amide (-CONH₂)
Medium-Strong
In solid-state spectra, intermolecular hydrogen bonding lowers the frequency from the free N-H range (~3520 cm⁻¹). Primary amides characteristically show two N-H stretching bands.[4]
3190 - 3160
N-H Symmetric Stretch
Primary Amide (-CONH₂)
Medium
This second N-H band is a hallmark of a primary amide and is also shifted to a lower frequency due to hydrogen bonding.[4][5]
2995 - 2950
C-H Asymmetric Stretch
Methyl (-CH₃)
Medium
Characteristic of the methyl groups attached to the pyrazole ring and nitrogen.[6]
2920 - 2840
C-H Symmetric Stretch
Methyl (-CH₃)
Medium-Weak
Complements the asymmetric stretching bands, confirming the presence of aliphatic C-H bonds.[6][7]
1670 - 1640
C=O Stretch (Amide I)
Primary Amide (-CONH₂)
Strong
This is one of the most intense and diagnostic peaks in the spectrum. Its position is influenced by conjugation with the pyrazole ring, which tends to lower the frequency from that of a simple ketone.[4][8] For related pyrazole-carboxamides, this band has been observed around 1660 cm⁻¹.[9]
1640 - 1610
N-H Bend (Amide II)
Primary Amide (-CONH₂)
Strong
This band arises from the scissoring motion of the -NH₂ group. In solid samples, it can be very close to, or even overlap with, the Amide I band.[4][8]
1590 - 1500
C=N & C=C Ring Stretch
Pyrazole Ring
Medium-Strong
Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations in this region. Bands for C=N stretching in pyrazoles have been reported near 1590 cm⁻¹ and 1510 cm⁻¹.[9]
1460 - 1440
C-H Asymmetric Bend
Methyl (-CH₃)
Medium
The scissoring vibration of the methyl groups.
~1375
C-H Symmetric Bend
Methyl (-CH₃)
Medium-Weak
The "umbrella" bending mode for methyl groups is a useful confirmation peak.
1420 - 1380
C-N Stretch
Amide & Pyrazole Ring
Medium
The C-N bond of the amide group and C-N bonds within the pyrazole ring contribute to absorption in this region.[8]
Key Functional Group Analysis
The primary carboxamide is the most spectroscopically active group in the molecule. Its signature is defined by a quartet of characteristic bands:
Two N-H Stretching Bands: The presence of two distinct peaks in the 3400-3100 cm⁻¹ region is definitive proof of a primary (-NH₂) amide.[8] In the solid state, intermolecular hydrogen bonding between the amide N-H protons and the carbonyl oxygen of neighboring molecules causes a significant broadening and shift to lower wavenumbers compared to spectra taken in dilute solution.[4][10]
The Amide I Band (C=O Stretch): This is typically the strongest absorption in the entire spectrum and is found around 1650 cm⁻¹.[4] The electronic conjugation between the carbonyl group and the pyrazole ring introduces partial single-bond character to the C=O bond, which slightly lowers its stretching frequency.
The Amide II Band (N-H Bend): Located near the Amide I band (1650-1620 cm⁻¹), this absorption results from the N-H in-plane bending vibration.[8] Its proximity to the intense Amide I band can sometimes lead to an overlap, appearing as a broad, strong absorption feature.
The 1,3,5-trimethyl-1H-pyrazole ring provides several medium-intensity bands in the fingerprint region (1600-1400 cm⁻¹). These absorptions arise from the complex stretching vibrations of the C=C and C=N double bonds within the aromatic ring system.[6][11] Unlike pyrazoles with C-H bonds on the ring, this molecule will not exhibit the characteristic aromatic C-H stretching vibrations typically seen above 3000 cm⁻¹.
The three methyl groups (at N1, C3, and C5) give rise to characteristic C-H stretching and bending vibrations. The stretching vibrations are reliably found in the 3000-2850 cm⁻¹ region, distinctly lower than any potential aromatic C-H stretches.[7] Their corresponding bending (deformation) modes appear around 1450 cm⁻¹ and 1375 cm⁻¹.
Visualization of Key Vibrational Modes
The diagram below illustrates the molecular structure and highlights the bonds responsible for the most characteristic IR absorptions.
Caption: Workflow for KBr pellet preparation and FTIR data acquisition.
Logical Workflow for Spectral Interpretation
When presented with an experimental spectrum, a systematic approach is crucial for accurate identification.
Caption: Decision workflow for interpreting the IR spectrum.
Conclusion
The infrared spectrum of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is defined by a collection of highly characteristic bands. The unambiguous identification of this molecule relies on observing the dual N-H stretching bands (~3350/3180 cm⁻¹), the intense Amide I (C=O) and Amide II (N-H) absorptions between 1670-1610 cm⁻¹, and the aliphatic C-H stretches just below 3000 cm⁻¹. The pattern of absorptions in the 1600-1450 cm⁻¹ fingerprint region provides further confirmation of the pyrazole core. This guide provides the necessary framework for researchers to confidently use IR spectroscopy to verify the synthesis and purity of this important class of heterocyclic compounds.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2942.
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
Quimica Organica. (n.d.). IR Spectrum: Amides. Available at: [Link]
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
Akocak, S., et al. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]
Desai, N. C., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in.... Available at: [Link]
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
Sharma, M., et al. (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP). Available at: [Link]
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. Available at: [Link]
MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]
Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Available at: [Link]
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
A Comparative Guide to the Elemental Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide for Researchers and Drug Development Professionals
A Comprehensive Look at a Key Heterocyclic Compound in Pharmaceutical Research In the landscape of modern drug discovery and development, the pyrazole carboxamide scaffold stands out as a privileged structure, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Look at a Key Heterocyclic Compound in Pharmaceutical Research
In the landscape of modern drug discovery and development, the pyrazole carboxamide scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among these, 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, stemming from the versatile pyrazole core. This guide provides an in-depth comparison of the elemental analysis data for this compound, alongside a discussion of its significance and the analytical techniques used for its characterization. For researchers, accurate elemental analysis is a fundamental checkpoint, validating the empirical formula of a synthesized compound and ensuring its purity.
Unveiling the Elemental Composition: Theoretical vs. Experimental Data
The first step in the characterization of a newly synthesized compound is to determine its elemental composition and compare it with the theoretical values derived from its chemical formula. The molecular formula for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is C₈H₁₃N₃O. Based on this, the theoretical elemental composition can be calculated.
Element
Symbol
Atomic Mass (amu)
Number of Atoms
Total Mass (amu)
Percentage (%)
Carbon
C
12.011
8
96.088
56.78
Hydrogen
H
1.008
13
13.104
7.74
Nitrogen
N
14.007
3
42.021
24.84
Oxygen
O
15.999
1
15.999
9.46
Total
167.212
100.00
Note: The molecular weight of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is 167.21 g/mol .
Comparative Analysis with Structurally Related Pyrazole Carboxamides
To better understand the significance of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, it is useful to compare it with other pyrazole carboxamide derivatives that have been synthesized and characterized in the literature. These comparisons can highlight how small structural modifications can influence the elemental composition and, potentially, the biological activity.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Theoretical C%
Theoretical H%
Theoretical N%
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
C₈H₁₃N₃O
167.21
56.78
7.74
24.84
N-Phenyl-1H-pyrazole-4-carboxamide
C₁₀H₉N₃O
187.20
64.16
4.85
22.45
1-Methyl-1H-pyrazole-4-carboxamide
C₅H₇N₃O
125.13
47.99
5.64
33.58
This table illustrates that even minor changes to the substituent groups on the pyrazole ring or the carboxamide nitrogen lead to distinct differences in the expected elemental composition. These differences are critical for confirming the identity of a synthesized compound.
The "Why" Behind the Method: The Logic of Elemental Analysis
Elemental analysis, typically performed using a CHN analyzer, is a cornerstone of chemical characterization for several reasons:
Validation of Molecular Formula: It provides direct evidence for the empirical formula of a compound.
Assessment of Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.
Confirmation of Structure: In conjunction with other spectroscopic methods like NMR and mass spectrometry, it helps to build a complete and accurate picture of the molecular structure.
The process of elemental analysis by combustion is a well-established and reliable technique.
Figure 1: A simplified workflow of the elemental analysis process.
Experimental Protocol for Elemental Analysis
For researchers looking to perform elemental analysis on novel pyrazole carboxamides, the following protocol outlines the key steps.
Instrumentation: A standard CHN elemental analyzer.
Materials:
The synthesized and purified pyrazole carboxamide compound (e.g., 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide).
Microanalytical standards for calibration (e.g., acetanilide).
Tin or silver capsules for sample weighing.
High-purity oxygen and helium carrier gas.
Procedure:
Calibration: Calibrate the instrument using a known standard to ensure accuracy.
Sample Preparation: Accurately weigh approximately 1-3 mg of the dried, homogenous sample into a capsule. The exact mass is recorded.
Analysis: The encapsulated sample is introduced into the combustion chamber of the analyzer. The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen.
Detection and Quantification: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
Data Analysis: The instrument's software calculates the percentages of carbon, hydrogen, and nitrogen in the original sample based on the detector's response and the initial sample weight.
Conclusion
The elemental analysis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, and indeed any novel compound, is a critical step in its scientific journey. While the theoretical values provide a benchmark, the comparison with experimental data is what provides the confidence in the compound's identity and purity. This guide has provided a comprehensive overview of the elemental analysis of the title compound, placed it in the context of related structures, and detailed the underlying principles and practical aspects of the analytical method. For researchers in the field, a thorough understanding of this fundamental technique is indispensable for the successful development of new and effective therapeutic agents.
Safety & Regulatory Compliance
Safety
Navigating the Safe Handling of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, ensuring laboratory safety and operational integrity....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, ensuring laboratory safety and operational integrity.
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, a compound of interest in various research applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to maintain the highest standards of laboratory safety. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and scientific principles.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is crucial. 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is classified as harmful if swallowed[1]. While specific toxicological data for this compound is limited, related pyrazole and carboxamide compounds have been shown to cause skin and eye irritation[2][3]. Therefore, a cautious and proactive approach to personal protection is warranted.
Dermal and Ocular Irritation: Potential for skin and eye irritation based on structurally similar compounds[2][3].
Inhalation: As a solid, inhalation of dust particles is a potential route of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection.
Hand Protection: Beyond the Basics
Standard laboratory practice dictates the use of disposable gloves. For this compound, nitrile gloves are recommended due to their broad chemical resistance[4][5]. However, not all nitrile gloves are created equal.
Glove Selection and Use:
Attribute
Recommendation
Rationale
Material
Nitrile
Offers good resistance to a range of chemicals and is a suitable alternative for those with latex allergies.
Thickness
Minimum 5 mil (0.127 mm)
Thicker gloves provide a longer breakthrough time, offering enhanced protection against incidental splashes and brief contact[4][5].
Breakthrough Time
> 15 minutes for splash protection
While specific data for this compound is unavailable, selecting gloves with a proven resistance to a broad range of organic chemicals is a prudent measure. Always change gloves immediately after known contact[4].
Inspection
Visually inspect for tears or punctures before each use.
Compromised gloves offer no protection.
Donning and Doffing
Use proper technique to avoid contaminating skin.
Never touch the outside of the gloves with bare hands when removing them.
Eye and Face Protection: A Clear Necessity
Given the potential for eye irritation, appropriate eye and face protection is mandatory.
Safety Glasses with Side Shields: For handling small quantities of the solid compound where the risk of splashing is minimal.
Chemical Splash Goggles: Required when handling solutions of the compound or larger quantities of the solid where there is a greater potential for dust or splashes.
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during bulk transfers or when handling heated solutions.
Protective Clothing: Shielding Against Contamination
A clean, buttoned lab coat serves as the primary barrier to protect your personal clothing and skin from contamination. For procedures with a higher risk of spills, consider the use of a chemically resistant apron over the lab coat.
Respiratory Protection: When to Escalate Your Defense
In most laboratory settings, handling small quantities of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide in a well-ventilated area or a chemical fume hood will not necessitate respiratory protection. However, respiratory protection is required under the following circumstances:
Handling large quantities of the solid: When weighing out or transferring significant amounts of the powder.
Generating dust: If any procedure is likely to create airborne particles.
Inadequate ventilation: If a chemical fume hood is not available or not functioning properly.
Respirator Selection:
In accordance with the Occupational Safety and Health Administration (OSHA) Respiratory Protection Standard (29 CFR 1910.134), a NIOSH-approved respirator is required when engineering controls are insufficient[6][7][8][9].
Condition
Recommended Respirator
Rationale
Weighing or handling small amounts with potential for minimal dust
N95 filtering facepiece respirator
Provides protection against solid particulates.
Handling larger quantities or when dust is evident
Half-mask elastomeric respirator with P100 particulate filters
Offers a higher level of protection and a better facial seal.
Emergency situations or large spills
Full-facepiece respirator with P100 particulate filters or a Powered Air-Purifying Respirator (PAPR)
Provides the highest level of respiratory and facial protection.
A formal respiratory protection program, including fit testing and training, is required for all personnel who wear respirators[9].
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined operational and disposal plan is critical for maintaining a safe and compliant laboratory environment.
Experimental Workflow: A Proactive Stance on Safety
The following diagram illustrates a safe workflow for handling 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide.
Safe Handling Workflow
Decontamination: Ensuring a Clean Workspace
Thorough decontamination of all surfaces and equipment is essential after handling 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide.
Step-by-Step Decontamination Procedure:
Prepare a decontamination solution: A 70% ethanol solution is generally effective for wiping down surfaces. For glassware, a standard laboratory detergent followed by a thorough rinse with deionized water is recommended.
Wipe down surfaces: At the end of each procedure, wipe down the work surface in the chemical fume hood, any equipment used, and the exterior of the primary container.
Clean glassware: Thoroughly wash all contaminated glassware with laboratory detergent and water.
Dispose of cleaning materials: All wipes and other materials used for decontamination should be disposed of as solid hazardous waste.
Disposal Plan: Compliant and Responsible Waste Management
All waste generated from the handling of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA)[10][11].
Waste Stream Segregation and Disposal:
Waste Type
Disposal Procedure
Solid Waste
- Unused Compound: Place in a clearly labeled, sealed container for hazardous solid waste. - Contaminated Materials (e.g., weigh boats, filter paper): Place in the same hazardous solid waste container.
Liquid Waste
- Reaction Mixtures/Solutions: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
Contaminated PPE
- Gloves, disposable lab coats, etc.: Place in a designated hazardous solid waste container. Do not dispose of in the regular trash.
Spill Response:
In the event of a spill, the following steps should be taken:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: Determine the size and nature of the spill. For small spills of the solid, proceed with cleanup. For large spills or any spill of a solution, contact your institution's Environmental Health and Safety (EHS) department.
Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including a respirator if necessary.
Contain and Clean:
For a solid spill, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container[7][9][12].
For a liquid spill, use an inert absorbent material to contain and absorb the liquid. Place the absorbed material into a sealed hazardous waste container.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
Conclusion: Fostering a Culture of Safety
The responsible use of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, and indeed any chemical in the laboratory, is predicated on a foundation of knowledge and adherence to established safety protocols. By understanding the potential hazards, selecting and using the correct personal protective equipment, and following a well-defined operational and disposal plan, researchers can confidently advance their work while ensuring their own safety and the integrity of their laboratory environment. This guide serves as a critical resource in that endeavor, and we encourage its integration into your laboratory's standard operating procedures.
References
Occupational Safety and Health Administration. (n.d.). Respiratory protection. (29 CFR 1910.134). Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Major requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134.
Electronic Code of Federal Regulations. (2019, September 26). 29 CFR 1910.134 -- Respiratory protection. Retrieved from [Link]
Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
ECHA. (n.d.). Identity - Tebufenpyrad.
PubChem. (n.d.). N,1,3-Trimethyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from an All American Environmental Services Inc.
Columbia University Research. (n.d.). Chemical Resistance Guide.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide.
University of Cincinnati Environmental Health & Safety. (n.d.). Advisory 7.3.
Toolup. (2025, March 21). 3M Respirator Selection Guide: Finding the Right Protection for the Job.
AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Nitropyrazole.
ECHA. (n.d.). Pyrazole - Substance Information.
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from an All American Environmental Services Inc.
Unmasking Safety. (2025, July 16). Your Definitive Guide to Respirator Filters for Gallup Herbicide.
ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
University of Cincinnati Environmental Health & Safety. (n.d.). Advisory 7.3.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
Regulations.gov. (2005, July 1). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.
Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.